Methyl 2-(pyridin-2-ylamino)acetate

Medicinal Chemistry ADME Prodrug Design

Methyl 2-(pyridin-2-ylamino)acetate (CAS 100377-28-4) is a pyridylglycine methyl ester characterized by a secondary amine bridge linking a pyridine ring to an ester-functionalized acetate group. This bifunctional architecture, with a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol, distinguishes it from simple pyridine or glycine derivatives by offering two distinct reactive handles for orthogonal derivatization.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 100377-28-4
Cat. No. B024561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(pyridin-2-ylamino)acetate
CAS100377-28-4
SynonymsGlycine, N-2-pyridinyl-, methyl ester (9CI)
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCOC(=O)CNC1=CC=CC=N1
InChIInChI=1S/C8H10N2O2/c1-12-8(11)6-10-7-4-2-3-5-9-7/h2-5H,6H2,1H3,(H,9,10)
InChIKeyIROXMQZTWZZQLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(pyridin-2-ylamino)acetate (CAS 100377-28-4): A Bifunctional Pyridylglycine Ester for Targeted Synthesis


Methyl 2-(pyridin-2-ylamino)acetate (CAS 100377-28-4) is a pyridylglycine methyl ester characterized by a secondary amine bridge linking a pyridine ring to an ester-functionalized acetate group. This bifunctional architecture, with a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol, distinguishes it from simple pyridine or glycine derivatives by offering two distinct reactive handles for orthogonal derivatization [1]. As a synthetic intermediate, it serves as a precursor to biologically active compounds, with its pyridylamino core being explored as a privileged scaffold in kinase inhibitor design and agrochemical development [2]. The compound is classified as an alpha amino acid derivative, placing it among a class of molecules widely utilized in medicinal chemistry for constructing heterocyclic frameworks and peptide mimetics.

Why Methyl 2-(pyridin-2-ylamino)acetate Cannot Be Replaced by Generic Glycine or Pyridine Analogs


Generic substitution of Methyl 2-(pyridin-2-ylamino)acetate with common pyridine or glycine derivatives neglects the compound's unique covalent architecture, which is critical for its function in multi-step synthetic pathways. Unlike simple pyridine derivatives that lack an amino acid side chain, or glycine esters that lack a heterocyclic metal-coordinating motif, this compound integrates both functionalities. The secondary amine bridge provides a specific geometric and electronic environment that directly influences the reactivity of both the pyridine nitrogen and the ester carbonyl, a feature that cannot be replicated by simply mixing or sequentially adding monofunctional building blocks [1]. Furthermore, the methyl ester is not a trivial protecting group; its lipophilicity (XLogP3 of 1.1) and susceptibility to selective hydrolysis are precisely tuned for use in prodrug strategies and solid-phase peptide synthesis, distinguishing it from the more polar free acid (XLogP3 of -2.4) or the sterically hindered tert-butyl ester . Using an incorrect ester or a free acid in a designed synthetic sequence can lead to dramatically different reaction kinetics, unwanted side products, or failure of the final compound to achieve the intended membrane permeability.

Head-to-Head Quantitative Evidence for Methyl 2-(pyridin-2-ylamino)acetate Differentiation


Lipophilicity-Driven Permeability: Methyl Ester vs. Free Acid

The methyl ester prodrug strategy is a cornerstone of medicinal chemistry. Methyl 2-(pyridin-2-ylamino)acetate demonstrates a calculated XLogP3 of 1.1, indicating significantly higher lipophilicity and predicted membrane permeability compared to its direct metabolite and close analog, 2-(pyridin-2-ylamino)acetic acid, which has a calculated XLogP3 of -2.4 [1]. This difference is critical for achieving oral bioavailability or cellular uptake in vitro, where the ester form can passively diffuse across lipid bilayers before being hydrolyzed by intracellular esterases to the active acid [2].

Medicinal Chemistry ADME Prodrug Design

Hydrogen Bond Donor Capacity: Preserving Key Interaction Potential

The presence of a secondary amine (-NH-) in Methyl 2-(pyridin-2-ylamino)acetate provides a critical hydrogen bond donor (HBD) that is absent in its N-methylated analog, Methyl 2-(methyl(pyridin-2-yl)amino)acetate (CAS 1250236-70-4). The target compound possesses 1 HBD, whereas the N-methyl derivative has 0 HBDs [1]. In kinase inhibitor design, the pyridin-2-ylamino motif is a well-established pharmacophore that typically donates a hydrogen bond to the kinase hinge region, a crucial interaction for potency [2]. Methylation of this amine is a known strategy to ablate kinase binding, making the N-H derivative the essential starting point for developing potent inhibitors.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Synthetic Tractability: A Simple C-N Bond Disconnection

Methyl 2-(pyridin-2-ylamino)acetate is synthesized via a single-step nucleophilic substitution between inexpensive and readily available 2-aminopyridine and methyl chloroacetate under basic conditions . This contrasts with the more complex synthesis of Methyl 2-amino-2-(pyridin-2-yl)acetate (CAS 154410-83-0), which requires multi-step synthesis to install the chiral alpha-carbon center [1]. The simple C-N bond disconnection means the target compound can be reliably produced at scale with high purity (typically 95%), making it a cost-effective and accessible building block for parallel synthesis and library production.

Synthetic Chemistry Process Chemistry Building Block Utility

Agrochemical Intermediate Potential: Role in Mesoionic Insecticide Synthesis

A specific patent on mesoionic insecticides (FMC Corporation) identifies methyl N-(2-pyridyl)glycinate (a synonym for Methyl 2-(pyridin-2-ylamino)acetate) as a key intermediate in the synthesis of novel compounds that modulate insect nicotinic acetylcholine receptors (nAChR) [1]. This novel class of insecticides exhibits exceptional potency against Hemiptera and Lepidoptera, with a unique inhibitory mechanism at the orthosteric site of the nAChR, distinguishing them from conventional neonicotinoid agonists [2]. This specific agrotechnical application is not documented for many closely related pyridylglycine derivatives, highlighting a niche but potentially high-value use case for this specific ester.

Agrochemistry Insecticide Discovery Nicotinic Acetylcholine Receptor

Optimal Application Scenarios for Methyl 2-(pyridin-2-ylamino)acetate


Kinase Inhibitor Library Design and Hinge-Binder SAR Exploration

Given its structural homology to the pyridin-2-ylamino hinge-binding motif found in numerous kinase inhibitors, this compound is ideally suited as a core fragment for generating focused kinase inhibitor libraries. Its secondary amine (-NH-) provides the essential hydrogen bond donor for hinge region interaction, a feature validated in potent CDK4/6 inhibitors such as palbociclib [1]. By using this methyl ester as a starting point, medicinal chemists can perform parallel amidation or ester hydrolysis to rapidly explore the SAR of the solvent-exposed region while maintaining the critical hinge-binding pharmacophore.

Prodrug Synthesis for Improved Cellular Permeability

The significant 3.5 log unit difference in XLogP3 between this methyl ester (XLogP3 = 1.1) and its corresponding free acid (XLogP3 = -2.4) makes it the reagent of choice for synthesizing cell-permeable prodrugs [1]. Researchers developing compounds with intracellular targets can couple their active carboxylic acid-containing molecule to the pyridin-2-ylamino scaffold, creating a masked ester prodrug that is anticipated to passively diffuse across cell membranes and be unmasked by ubiquitous intracellular esterases.

Agrochemical Discovery: Synthesis of Next-Generation nAChR Modulators

As documented in FMC Corporation's patent on mesoionic insecticides, this compound serves as a direct synthetic precursor to a novel class of insecticidal nAChR inhibitors [1]. Agrochemical R&D teams focused on developing new modes of action to combat insecticide resistance in Hemiptera and Lepidoptera pests will find this specific intermediate essential for replicating and expanding upon the patented compound series.

Metal-Organic Framework (MOF) and Coordination Chemistry Research

The compound's bifunctional nature, featuring a pyridine nitrogen and an ester carbonyl, allows it to act as a versatile ligand for metal coordination. The pyridine ring can coordinate to transition metals, while the ester group provides a handle for post-synthetic modification or polymerization [1]. This makes it useful in the synthesis of novel MOFs, catalysts, and functional materials where precise spatial arrangement of metal centers is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(pyridin-2-ylamino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.